3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate
Description
3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate is a synthetic steroid ester derived from estradiol, where an undecanoate (11-carbon fatty acid) group is esterified at the 17β-position of the steroidal backbone. This modification enhances lipophilicity, prolonging its release and duration of action compared to unmodified estradiol. The compound is structurally characterized by the triene system in the A-ring (positions 1, 3, 5(10)) and a hydroxyl group at position 3 (unesterified) . Its primary applications include hormone replacement therapy (HRT) and controlled-release formulations due to its gradual hydrolysis to active estradiol in vivo.
Properties
IUPAC Name |
(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27,30H,3-12,14,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHUMRBWIWWBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859822 | |
| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalysts : Sulfuric acid (0.5–1.0 equiv.) and p-TsOH (1.0–2.0 equiv.) are preferred due to their efficiency in protonating the carbonyl oxygen, facilitating nucleophilic attack by estradiol.
- Solvents : Anhydrous toluene or xylene is typically used to azeotropically remove water, shifting equilibrium toward ester formation.
- Temperature and Duration : Reflux temperatures (110–140°C) are maintained for 6–12 hours to achieve >85% conversion.
Table 1: Standard Esterification Parameters
| Parameter | Specification |
|---|---|
| Catalyst | H₂SO₄ or p-TsOH |
| Solvent | Toluene/Xylene |
| Temperature | 110–140°C (reflux) |
| Reaction Time | 6–12 hours |
| Estradiol:Acid Molar Ratio | 1:1.2–1.5 (excess acid drives reaction) |
Byproduct Management
Side reactions, such as oxidation of estradiol or dehydration of undecanoic acid, are mitigated by conducting reactions under inert atmospheres (N₂/Ar) and using fresh desiccants (e.g., molecular sieves).
Industrial-Scale Production Strategies
Industrial synthesis scales the esterification process while integrating advanced purification systems to meet pharmaceutical-grade standards.
Continuous Flow Reactor Systems
- Design : Tubular reactors with inline mixing zones enhance heat transfer and reduce reaction time to 2–4 hours.
- Throughput : Capacities exceeding 100 kg/day are achievable, with real-time monitoring via FT-IR spectroscopy ensuring consistent product quality.
Purification Techniques
- Distillation : Short-path distillation removes excess undecanoic acid at 180–200°C under vacuum (0.1–0.5 mmHg).
- Chromatography : Preparative HPLC (C18 columns, acetonitrile/water mobile phase) isolates the ester with >99% purity.
Table 2: Industrial Purification Metrics
| Method | Conditions | Purity Achieved |
|---|---|---|
| Short-Path Distillation | 180°C, 0.1 mmHg | 95–98% |
| Preparative HPLC | 70:30 Acetonitrile/Water, 15 mL/min | >99% |
Analytical Characterization
Post-synthesis analysis confirms structural integrity and purity through spectroscopic and chromatographic methods.
Spectroscopic Profiling
- NMR Spectroscopy :
- ¹H NMR (CDCl₃): δ 0.70 (s, 18-CH₃), 4.65 (m, C17-OCH₂), 6.55–7.25 (aromatic H).
- ¹³C NMR : 172.5 ppm (ester carbonyl), 126–155 ppm (aromatic carbons).
- Mass Spectrometry : ESI-MS m/z 441.3 [M+H]⁺ confirms molecular weight.
Chromatographic Validation
- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:3).
Research Outcomes and Methodological Advances
Recent studies have optimized catalytic systems and solvent choices to enhance efficiency:
- Ionic Liquid Catalysts : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) reduces reaction time to 3 hours with 92% yield.
- Microwave-Assisted Synthesis : 30-minute irradiation at 100°C achieves 88% conversion, minimizing thermal degradation.
Table 3: Comparative Analysis of Catalytic Systems
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ | 85 | 8 |
| p-TsOH | 89 | 6 |
| [BMIM][HSO₄] | 92 | 3 |
Chemical Reactions Analysis
Estradiol undecylate undergoes several types of chemical reactions:
Hydrolysis: In the body, estradiol undecylate is hydrolyzed by esterases to release estradiol and undecanoic acid.
Oxidation: Estradiol can be oxidized to estrone, a less potent estrogen.
Reduction: Estrone can be reduced back to estradiol.
Substitution: Various functional groups can be introduced into the estradiol molecule to create derivatives with different pharmacological properties.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are estradiol, estrone, and their respective derivatives .
Scientific Research Applications
Estradiol undecylate has been extensively studied for its applications in various fields:
Biology: Research has focused on its effects on estrogen receptors and its role in regulating various physiological processes.
Chemistry: Studies have explored its synthesis, stability, and degradation pathways.
Industry: It has been used in the development of long-acting injectable formulations for hormone therapy.
Mechanism of Action
Estradiol undecylate acts as an agonist of the estrogen receptor, the biological target of estrogens like estradiol. Once administered, it is hydrolyzed to release estradiol, which then binds to estrogen receptors in various tissues. This binding activates the receptor and modulates the expression of specific genes, leading to the physiological effects of estrogen .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ester Chain Length and Position
The pharmacological behavior of estradiol esters is heavily influenced by the chain length and esterification site:
Key Observations :
- Longer chains (e.g., undecanoate) increase lipophilicity, enhancing tissue storage and sustained release .
- 17β-esterified compounds generally exhibit slower hydrolysis than 3-position esters due to steric protection .
- Branched esters (e.g., pivalate) may reduce enzymatic stability compared to linear chains .
Structural Modifications in the Steroidal Backbone
- 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17β-yl valerate (): Contains an additional double bond at C9-C11, forming a tetraene system.
- Equilin derivatives (): Compounds like 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one feature a 7,8-double bond, which is associated with reduced estrogenic potency and distinct metabolic profiles.
Pharmacokinetic and Pharmacodynamic Profiles
Hydrolysis Rates and Bioavailability
- Undecanoate: Hydrolysis occurs slowly due to the long aliphatic chain, leading to sustained estradiol release over weeks .
- Valerate : Intermediate hydrolysis rate (days to weeks), commonly used in monthly injectables .
- Propionate : Rapid hydrolysis (hours to days), suitable for short-term therapies .
Solubility and Formulation
- Undecanoate: Insoluble in aqueous media; formulated in oil-based injectables (e.g., castor oil) .
- Pivalate : Low water solubility but faster absorption due to branched chain .
- Diundecanoate: Near-complete insolubility necessitates specialized depot formulations .
Impurities and Byproducts
Manufacturing processes for estradiol esters often yield related compounds:
Clinical and Industrial Relevance
- Undecanoate: Preferred in HRT for its prolonged action, reducing dosing frequency .
- Valerate: Widely used in contraceptives and menopausal therapies due to balanced pharmacokinetics .
- Pivalate: Limited to niche applications due to rapid clearance .
Q & A
Q. How can 3-hydroxyestra-1,3,5(10)-trien-17-yl undecanoate be synthesized and structurally characterized?
Answer: The synthesis typically involves esterification of estradiol derivatives with undecanoic acid. A validated protocol includes:
- Reacting 17β-estradiol with undecanoyl chloride in anhydrous dichloromethane under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) .
- Purification via silica gel chromatography (eluent: hexane/ethyl acetate 7:3) .
- Structural confirmation using ¹H/¹³C NMR (key signals: δ 0.8–2.5 ppm for aliphatic chain protons, δ 5.3–7.1 ppm for aromatic protons) and HPLC-MS (retention time: ~12.5 min on C18 column; m/z 456.3 [M+H]⁺) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Answer:
- HPLC-UV : Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with methanol:water (75:25) mobile phase at 1.0 mL/min; detection at 280 nm .
- LC-MS/MS : Electrospray ionization (ESI+) in MRM mode, monitoring transitions m/z 456.3 → 135.1 (quantifier) and 456.3 → 253.2 (qualifier) .
- Validate methods per ICH guidelines (precision <5% RSD, accuracy 95–105%) .
Advanced Research Questions
Q. How should researchers address stability challenges and degradation pathways of this compound in formulation studies?
Answer:
- Degradation products : Hydrolysis to estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) under acidic/alkaline conditions; oxidative degradation at the phenolic hydroxyl group .
- Mitigation strategies :
- Monitor degradation via forced degradation studies (40°C/75% RH for 6 months) and HPLC impurity profiling .
Q. What methodologies are effective for identifying and quantifying trace impurities in this compound batches?
Answer:
- Impurity profiling : Use LC-HRMS (Q-TOF) to detect impurities like 3-hydroxyestra-1,3,5(10)-trien-17-yl butanoate (m/z 342.2) or estrone-d4 (internal standard, m/z 274.1 → 145.0) .
- Reference standards : Cross-validate against EP/Ph. Eur. impurity standards (e.g., ACI 050707 for butanoate analogs) .
- Limit impurities to <0.15% per ICH Q3A guidelines .
Q. How can conflicting data on the compound’s metabolic half-life in preclinical models be resolved?
Answer:
- Experimental design :
- Use isotopic labeling (e.g., ³H-estradiol undecanoate) in rodent pharmacokinetic studies to track metabolites .
- Compare bioavailability in oil-based vs. aqueous suspensions (undecanoate’s lipophilicity prolongs half-life in oily vehicles) .
- Data analysis : Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in esterase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
